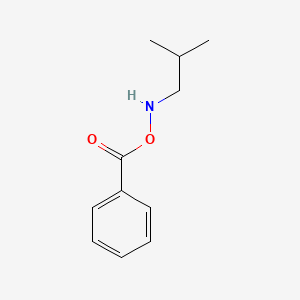
2,2,2-Trifluoro-N-propylacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-propylacetimidamide is a chemical compound with the molecular formula C5H9F3N2 and a molecular weight of 154.13 g/mol It is characterized by the presence of trifluoromethyl and propyl groups attached to an acetimidamide core
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-propylacetimidamide typically involves the reaction of propylamine with trifluoroacetonitrile . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity. For example, a common synthetic route includes the amidation of trifluoroacetic anhydride with p-methoxybenzylamine, followed by sulfation and subsequent reactions to obtain the final product .
Chemical Reactions Analysis
2,2,2-Trifluoro-N-propylacetimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into other derivatives.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
2,2,2-Trifluoro-N-propylacetimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-propylacetimidamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,2-Trifluoro-N-propylacetimidamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N,N-dimethylacetamide: Similar in structure but with different substituents.
2,2,2-Trifluoro-N-ethylacetamide: Another related compound with an ethyl group instead of a propyl group.
2,2,2-Trifluoroacetamidine: Shares the trifluoromethyl group but differs in the rest of the structure. These compounds have unique properties and applications, making this compound distinct in its specific uses and characteristics
Properties
Molecular Formula |
C5H9F3N2 |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-N'-propylethanimidamide |
InChI |
InChI=1S/C5H9F3N2/c1-2-3-10-4(9)5(6,7)8/h2-3H2,1H3,(H2,9,10) |
InChI Key |
JHWWQJNMSLSKNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



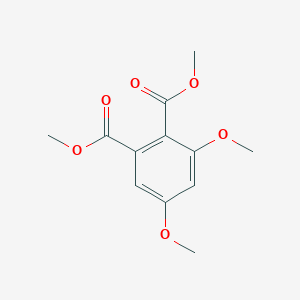
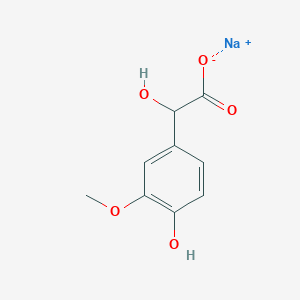




![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)
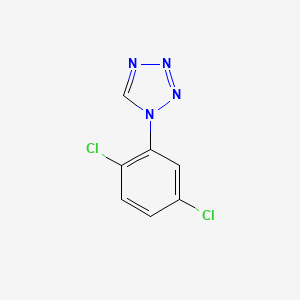

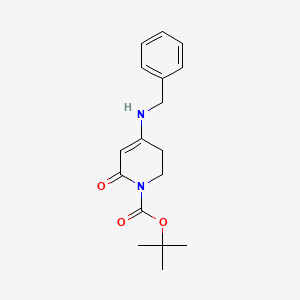
![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)

